![molecular formula C29H29N3 B14194031 2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) CAS No. 919295-51-5](/img/structure/B14194031.png)
2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two pyrrole rings connected by phenylmethylene bridges.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) can be achieved through various methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with benzylamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridges that link the pyrrole rings .
Another method involves the use of 2,5-dimethoxytetrahydrofuran and aniline derivatives in the presence of a catalytic amount of bismuth nitrate pentahydrate. This reaction is typically carried out under ultrasonic conditions to enhance the yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can significantly improve the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Reduced pyrrole derivatives
Substitution: Halogenated or sulfonylated pyrrole derivatives
Aplicaciones Científicas De Investigación
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole): Similar structure but with thiophene rings instead of phenyl rings.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: Contains pyrrole-2,5-dione units linked by methylenedi-phenylene bridges.
Uniqueness
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) is unique due to its specific arrangement of pyrrole rings and phenylmethylene bridges, which confer distinct chemical and biological properties
Propiedades
Número CAS |
919295-51-5 |
|---|---|
Fórmula molecular |
C29H29N3 |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
1-methyl-2,5-bis[(1-methylpyrrol-2-yl)-phenylmethyl]pyrrole |
InChI |
InChI=1S/C29H29N3/c1-30-20-10-16-24(30)28(22-12-6-4-7-13-22)26-18-19-27(32(26)3)29(23-14-8-5-9-15-23)25-17-11-21-31(25)2/h4-21,28-29H,1-3H3 |
Clave InChI |
UVZMEJNJNMSOOA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C2=CC=CC=C2)C3=CC=C(N3C)C(C4=CC=CC=C4)C5=CC=CN5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


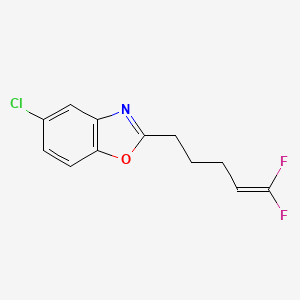
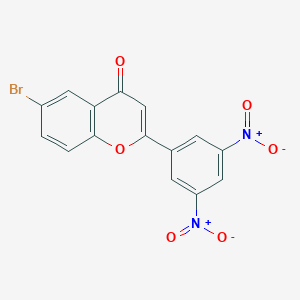
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
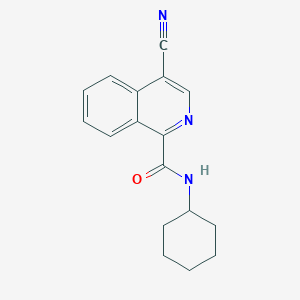
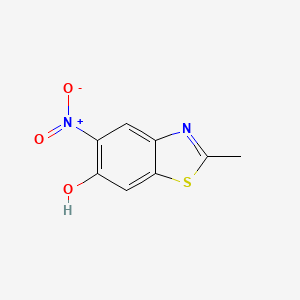
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
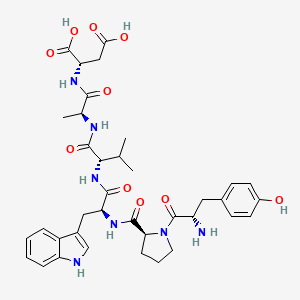

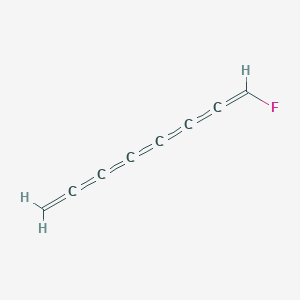
![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione](/img/structure/B14194002.png)

![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)
